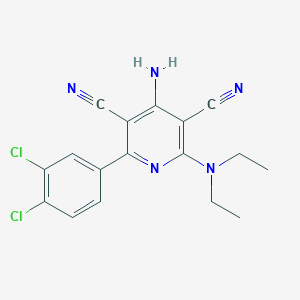
4-Amino-2-(3,4-dichlorophenyl)-6-(diethyl-amino)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-2-(3,4-DICHLOROPHENYL)-6-(DIETHYLAMINO)-3,5-PYRIDINEDICARBONITRILE is a complex organic compound characterized by its unique structure, which includes an amino group, dichlorophenyl group, diethylamino group, and pyridinedicarbonitrile moiety
Preparation Methods
The synthesis of 4-AMINO-2-(3,4-DICHLOROPHENYL)-6-(DIETHYLAMINO)-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position.
Attachment of the dichlorophenyl group: This step involves electrophilic aromatic substitution reactions.
Incorporation of the diethylamino group: Nucleophilic substitution reactions are used to introduce the diethylamino group.
Formation of the dicarbonitrile moiety: This can be achieved through cyanation reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
4-AMINO-2-(3,4-DICHLOROPHENYL)-6-(DIETHYLAMINO)-3,5-PYRIDINEDICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
Scientific Research Applications
4-AMINO-2-(3,4-DICHLOROPHENYL)-6-(DIETHYLAMINO)-3,5-PYRIDINEDICARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-AMINO-2-(3,4-DICHLOROPHENYL)-6-(DIETHYLAMINO)-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-AMINO-2-(3,4-DICHLOROPHENYL)-6-(DIETHYLAMINO)-3,5-PYRIDINEDICARBONITRILE can be compared with other similar compounds, such as:
4-AMINO-2-(3,4-DICHLOROPHENYL)-6-(DIMETHYLAMINO)-3,5-PYRIDINEDICARBONITRILE: This compound has a dimethylamino group instead of a diethylamino group, which may affect its chemical and biological properties.
4-AMINO-2-(3,4-DICHLOROPHENYL)-6-(DIETHYLAMINO)-3,5-PYRIDINEDICARBONITRILE: This compound lacks the dichlorophenyl group, which may influence its reactivity and applications.
The uniqueness of 4-AMINO-2-(3,4-DICHLOROPHENYL)-6-(DIETHYLAMINO)-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15Cl2N5 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
4-amino-2-(3,4-dichlorophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H15Cl2N5/c1-3-24(4-2)17-12(9-21)15(22)11(8-20)16(23-17)10-5-6-13(18)14(19)7-10/h5-7H,3-4H2,1-2H3,(H2,22,23) |
InChI Key |
MIIYVXJNTLTMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















